Sodium zirconium silicate
Vue d'ensemble
Description
Sodium zirconium oxide silicate (Na2ZrO(SiO4)), also known as sodium zirconium silicate, is an inorganic compound with the chemical formula Na₂O₉Si₃Zr. It is a colorless or slightly yellow crystalline powder that is sparingly soluble in water and insoluble in alcohol. This compound is widely used in various industrial applications due to its unique properties, such as high thermal stability, mechanical strength, and resistance to chemical corrosion .
Applications De Recherche Scientifique
Sodium zirconium oxide silicate (Na2ZrO(SiO4)) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions due to its stability and reactivity.
Biology: The compound is studied for its potential use in biomedical applications, such as drug delivery systems and antimicrobial agents.
Medicine: It is explored for its ability to selectively bind and remove specific ions, making it useful in treatments for conditions like hyperkalemia.
Mécanisme D'action
Target of Action
Sodium zirconium silicate, also known as sodium zirconium cyclosilicate , is primarily targeted at potassium ions (K+) in the body . It is used as a potassium binder to treat hyperkalemia, a condition characterized by elevated potassium levels in the blood .
Mode of Action
This compound works by preferentially exchanging potassium for hydrogen and sodium . This compound binds to potassium in the gastrointestinal tract (GIT), thereby increasing fecal potassium excretion and lowering serum potassium levels . It is highly selective for potassium and is designed to preferentially capture potassium in exchange for sodium and hydrogen, even in the presence of divalent cations like calcium and magnesium .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the potassium homeostasis . By binding to potassium ions in the GIT, the compound reduces the concentration of free potassium in the gastrointestinal lumen, which subsequently lowers serum potassium levels . This action helps to balance the potassium levels within the body, which is crucial for various physiological processes, including the maintenance of resting membrane potential .
Pharmacokinetics
This compound is a non-absorbed compound . It is administered orally and is odorless, tasteless, and stable at room temperature . The onset of action is approximately 1.0 hour, and the median time to achieving normal potassium levels in the blood is 2.2 hours, with 92% of patients achieving normal potassium levels within 48 hours following administration . The treatment effect can be maintained for up to 12 months .
Result of Action
The primary result of this compound’s action is the reduction of serum potassium concentrations . It is capable of reducing serum potassium concentrations as quickly as one hour after ingestion and normokalaemia can be achieved typically within 24 to 48 hours .
Action Environment
The action of this compound is influenced by the environment within the GIT. The compound exhibits potassium uptake over the range of pH values found in the GIT . Moreover, the silicon content and processing temperature can affect the microstructure and ionic conductivity of the compound, with higher processing temperatures resulting in larger crystallite sizes and higher ionic conductivities .
Analyse Biochimique
Biochemical Properties
Sodium zirconium silicate preferentially exchanges hydrogen and sodium for potassium and ammonium ions in the gastrointestinal tract (GIT), thereby increasing faecal potassium excretion and lowering serum potassium levels . This unique biochemical property allows it to interact with various biomolecules, particularly enzymes and proteins involved in ion transport and homeostasis .
Cellular Effects
The primary cellular effect of this compound is its ability to lower serum potassium levels . This can have significant effects on various types of cells and cellular processes, particularly those that are sensitive to changes in potassium levels. For example, it has been shown to be effective in managing hyperkalemia in adults, a condition characterized by high serum potassium levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves its preferential exchange of hydrogen and sodium for potassium and ammonium ions in the GIT . This results in an increase in faecal potassium excretion and a decrease in serum potassium levels . It’s worth noting that this mechanism of action is highly selective for potassium ions, which is a key factor in its effectiveness in managing hyperkalemia .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to lower serum potassium levels to within the normal range during the first 48 hours of treatment . These beneficial effects appear to be maintained over the longer term (up to 12 months) . This suggests that this compound has a relatively stable effect over time, with no significant degradation or loss of effectiveness observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, clinical studies in humans have shown that it is generally well tolerated and effective at doses of 10 grams three times daily . As with any drug, the effects of this compound can vary with different dosages, and high doses may potentially lead to adverse effects .
Metabolic Pathways
This compound is involved in the metabolic pathway of potassium homeostasis . It interacts with this pathway by preferentially exchanging hydrogen and sodium for potassium and ammonium ions in the GIT, thereby increasing faecal potassium excretion and lowering serum potassium levels .
Transport and Distribution
As a non-absorbed compound, this compound is not transported or distributed within cells or tissues in the traditional sense . Instead, it acts locally in the GIT, where it preferentially exchanges hydrogen and sodium for potassium and ammonium ions .
Subcellular Localization
Given that this compound is a non-absorbed compound, it does not have a subcellular localization per se . Its effects are exerted in the GIT, where it interacts with potassium and ammonium ions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium zirconium oxide silicate (Na2ZrO(SiO4)) can be synthesized through several methods. One common approach involves the reaction of sodium silicate with zirconium chloride. The reaction proceeds as follows:
Na2SiO3+ZrCl4→Na2ZrSiO4+4NaCl
This reaction typically occurs under controlled conditions, including specific temperatures and pressures, to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of disodium;oxygen(2-);zirconium(4+);silicate often involves the fusion of zirconium dioxide (ZrO₂) with sodium silicate (Na₂SiO₃) in an arc furnace. This method allows for the large-scale production of the compound, which is then purified and processed for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium zirconium oxide silicate (Na2ZrO(SiO4)) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced to lower oxidation state compounds using appropriate reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with disodium;oxygen(2-);zirconium(4+);silicate include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from reactions involving disodium;oxygen(2-);zirconium(4+) silicate depend on the specific reaction type. For example, oxidation reactions may yield zirconium oxide (ZrO₂), while reduction reactions could produce zirconium metal (Zr) or lower oxidation state zirconium compounds .
Comparaison Avec Des Composés Similaires
Sodium zirconium oxide silicate (Na2ZrO(SiO4)) can be compared to other similar compounds, such as:
Zirconium(IV) silicate (ZrSiO₄): This compound is also a silicate of zirconium but differs in its chemical composition and properties.
Zirconium dioxide (ZrO₂): Known for its high thermal stability and mechanical strength, zirconium dioxide is used in various industrial applications, including ceramics and coatings.
The uniqueness of disodium;oxygen(2-);zirconium(4+);silicate lies in its specific chemical structure, which imparts distinct properties such as selective ion-binding capabilities and high resistance to chemical corrosion .
Activité Biologique
Sodium zirconium oxide silicate, chemically represented as Na2ZrO(SiO4), is an inorganic compound that has garnered attention for its biological activities, particularly in the context of treating hyperkalemia and its potential applications in biomedicine. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy, safety profile, and relevant case studies.
Sodium zirconium oxide silicate is a microporous, non-absorbed silicate compound that selectively exchanges cations in the gastrointestinal tract. Its structure comprises zirconium and silicon atoms linked by oxygen, forming a cubic lattice framework that allows for effective ion exchange. Specifically, it preferentially exchanges potassium and ammonium ions for sodium and hydrogen ions, thereby facilitating increased fecal potassium excretion and lowering serum potassium levels.
Key Features
- Chemical Formula : Na2ZrO(SiO4)
- Molecular Weight : 190.23 g/mol
- Solubility : Insoluble in water
- Ion Exchange Capacity : High selectivity for potassium ions over calcium and magnesium ions.
Efficacy in Hyperkalemia Treatment
Sodium zirconium oxide silicate has been primarily studied for its efficacy in treating hyperkalemia—a condition characterized by elevated serum potassium levels. Clinical studies have demonstrated that administration of sodium zirconium cyclosilicate (SZC), a form of sodium zirconium oxide silicate, effectively reduces serum potassium levels within hours of treatment.
Clinical Findings
- In a pooled analysis of two phase III trials, patients receiving SZC at a dosage of 10 g three times daily showed significant reductions in serum potassium levels:
Safety Profile
The safety profile of sodium zirconium oxide silicate is favorable, with a low incidence of adverse events reported during clinical trials. Notably, serious adverse events were rare, and the compound did not lead to systemic absorption or toxicity.
Adverse Events Reported
- Mild gastrointestinal disturbances (e.g., constipation).
- No cases of hypokalemia were noted in treated patients .
Case Study 1: Efficacy in Chronic Kidney Disease Patients
A study involving patients with chronic kidney disease (CKD) demonstrated that sodium zirconium cyclosilicate effectively managed hyperkalemia across various stages of CKD. Patients treated with SZC maintained normokalemia over extended periods (up to 12 months) without significant side effects .
Case Study 2: Long-term Use and Tolerability
In a long-term follow-up study, patients using sodium zirconium cyclosilicate reported sustained control of serum potassium levels with minimal side effects. The tolerability was comparable to placebo treatments over a duration of ≤ 28 days .
Comparative Analysis
The following table summarizes the comparative efficacy and safety data from various studies regarding sodium zirconium oxide silicate:
Study | Dosage | Time Frame | Efficacy (Potassium Reduction) | Adverse Events |
---|---|---|---|---|
ZS-003 & HARMONIZE | 10 g TID | 48 hours | Mean reduction: -0.27 mmol/L at 1h; -0.55 to -0.82 mmol/L at 4h | Mild GI disturbances |
Long-term CKD Study | Varies | Up to 12 months | Maintained normokalemia | Rare serious AEs |
General Population Study | 10 g TID | ≤ 28 days | Significant reduction in serum K+ levels | Comparable to placebo |
Research Findings
Recent research highlights the bioactivity of sodium zirconium oxide silicate beyond its use in hyperkalemia treatment. Studies indicate potential applications in bone regeneration due to its ability to form hydroxyapatite-like structures when immersed in simulated body fluids (SBF). This property suggests that it could be utilized in orthopedic applications or as a bioactive glass for dental implants .
Bioactivity Assessment
Propriétés
IUPAC Name |
disodium;oxygen(2-);zirconium(4+);silicate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.O4Si.O.Zr/c;;1-5(2,3)4;;/q2*+1;-4;-2;+4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUNOWFGRDSSPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-][Si]([O-])([O-])[O-].[Na+].[Na+].[Zr+4] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2O5SiZr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10923296 | |
Record name | Sodium zirconium(4+) orthosilicate oxide (2/1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10923296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12027-83-7 | |
Record name | Sodium zirconium oxide silicate (Na2ZrO(SiO4)) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012027837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium zirconium oxide silicate (Na2ZrO(SiO4)) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium zirconium(4+) orthosilicate oxide (2/1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10923296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium [orthosilicato(4-)-O]oxozirconate(2-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.557 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.